S,S-Diphenylsulfilimine

Catalog No.
S1916970
CAS No.
36744-90-8
M.F
C12H11NS
M. Wt
201.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S,S-Diphenylsulfilimine

CAS Number

36744-90-8

Product Name

S,S-Diphenylsulfilimine

IUPAC Name

imino(diphenyl)-λ4-sulfane

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

InChI

InChI=1S/C12H11NS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

LEXXWUCMDYEREL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2

Study of Reaction Kinetics and Mechanisms

Researchers have investigated the reaction kinetics and mechanisms of S,S-Diphenylsulfilimine with various nitroaromatic and nitropyridine compounds. This involves understanding the rate and pathway of the chemical reaction between S,S-Diphenylsulfilimine and these other molecules.Source: Sigma-Aldrich:

S,S-Diphenylsulfilimine is a chemical compound characterized by the presence of a sulfur-nitrogen double bond (S=N) within its structure, which belongs to the class of compounds known as sulfilimines. The molecular formula for S,S-diphenylsulfilimine is C₁₂H₁₁NS, and it features two phenyl groups attached to the sulfur atom. This compound is notable for its unique bonding properties and reactivity, particularly in nucleophilic aromatic substitution reactions .

  • Toxicity: Limited data available on specific toxicity. However, it's recommended to handle it with care as it may be irritating to skin and eyes [].
  • Flammability: No specific data available, but as an organic compound, it's likely flammable.
  • Reactivity: Can react with strong oxidizing agents [].
, primarily as a nucleophile. Its reactivity is attributed to the presence of the sulfur-nitrogen bond, which can engage in nucleophilic aromatic substitution processes. For instance, it reacts with aryl halides such as 1-fluoro-2,4-dinitrobenzene and 2-chloro-3-nitropyridine, demonstrating high reactivity without measurable base catalysis . The reaction kinetics indicate that S,S-diphenylsulfilimine can effectively substitute halogen atoms in aromatic compounds, making it valuable in organic synthesis.

S,S-Diphenylsulfilimine can be synthesized through several methods:

  • Oxidation of Thioethers: This method involves the oxidation of thioethers using electrophilic amine reagents such as chloramine-T in the presence of a base.
  • Reactions with Electrophilic Sulfur Compounds: Another approach includes reacting electrophilic sulfur compounds with amines to yield sulfilimines .
  • Triphenylphosphine and Thionyl Chloride Reaction: A specific synthesis method involves the reaction of triphenylphosphine with thionyl chloride, resulting in the formation of S,S-diphenylsulfilimine monohydrate .

S,S-Diphenylsulfilimine has several applications in organic chemistry:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of various organic compounds.
  • Nucleophilic Substitution: Its ability to act as a nucleophile allows for its use in forming new carbon-nitrogen bonds in aromatic systems.
  • Research Tool: It is utilized in studies examining reaction mechanisms and kinetics due to its well-defined reactivity profile .

Interaction studies involving S,S-diphenylsulfilimine primarily focus on its reactivity with different electrophiles. Research has shown that it can effectively displace halogen groups from activated aromatic compounds, which provides insights into its potential utility in synthetic organic chemistry . Understanding these interactions helps elucidate the mechanisms underlying nucleophilic substitutions involving this compound.

S,S-Diphenylsulfilimine shares structural similarities with other sulfilimines and related compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
SulfoximineContains a sulfur-oxygen-nitrogen bondExhibits different reactivity patterns due to oxygen presence.
N-Lithio-S,S-diphenylsulfilimineLithium salt derivative of S,S-diphenylsulfilimineEnhanced nucleophilicity due to lithium ion stabilization.
MethylphenylsulfoximineContains methyl and phenyl groupsProvides distinct electronic effects influencing reactivity.

S,S-Diphenylsulfilimine is unique due to its specific arrangement of phenyl groups and its ability to participate effectively in nucleophilic aromatic substitutions without requiring additional catalysts . This distinctiveness makes it a valuable compound for researchers exploring new synthetic pathways and reaction mechanisms.

The development of sulfilimine chemistry traces back to fundamental investigations into sulfur-nitrogen bonding systems. S,S-Diphenylsulfilimine belongs to the broader class of sulfilimines, which are characterized by a sulfur-to-nitrogen bond that is often represented as a double bond (S=N). The historical context of this compound's discovery is intertwined with the broader understanding of organosulfur chemistry and the recognition that such bonds could provide unique reactivity patterns.

Early synthetic approaches to S,S-Diphenylsulfilimine focused on the oxidation of thioethers with electrophilic amine reagents. The most prevalent method involves the reaction of diphenyl sulfide with chloramine-T in the presence of a base, following the general reaction pattern where thioethers are converted to sulfilimines through nucleophilic attack. This methodology established the foundation for subsequent synthetic developments and provided access to the compound for further investigation.

The synthesis of S,S-Diphenylsulfilimine has been refined over time, with researchers developing improved protocols that enhance yield and purity. A significant advancement was reported in the synthesis of diphenylsulfilimine and its monohydrate form, where an improved protocol was developed that provided stable, crystalline products. The process involves the formation of intermediate compounds that can serve as stable precursors for the on-demand synthesis of the more labile S,S-Diphenylsulfilimine.

Table 1: Historical Synthetic Methods for S,S-Diphenylsulfilimine

MethodReagentsYield RangeKey Features
Chloramine-T OxidationDiphenyl sulfide, Chloramine-T, Base60-80%Most common approach
Improved Hydrate ProtocolDiphenyl sulfide derivatives, Non-nucleophilic bases85-95%Enhanced stability
Electrophilic Sulfur RouteImidosulfonium reagents, AminesVariableAlternative mechanism

Fundamental Chemical Properties and Structural Features

S,S-Diphenylsulfilimine exhibits distinct structural characteristics that govern its chemical behavior and reactivity. The compound features a sulfilimine functional group attached to two phenyl rings, with the sulfur atom formally double-bonded to nitrogen. However, the nature of this bonding is more complex than a simple double bond representation suggests. The bonding can be considered as single bonds with formal charges, where the sulfur carries a +1 formal charge and the nitrogen a -1 formal charge, which better represents the electronic distribution while respecting octet rule considerations.

The molecular weight of S,S-Diphenylsulfilimine is 201.29 grams per mole, and its monohydrate form has a molecular weight of approximately 219.30 grams per mole. The compound typically appears as a white crystalline solid, demonstrating good solubility in organic solvents such as ethanol and ether, which makes it versatile for various chemical applications.

Recent investigations into the physicochemical properties of sulfilimines, including S,S-Diphenylsulfilimine, have revealed important characteristics relevant for synthetic applications. These compounds demonstrate chemical and configurational stability under physiologically relevant conditions and exhibit basic and highly polar properties. This polarity contributes to enhanced solubility characteristics and can influence metabolic stability, although often at the cost of reduced permeability.

Table 2: Physical and Chemical Properties of S,S-Diphenylsulfilimine

PropertyValueSource
Molecular FormulaC₁₂H₁₁NS
Molecular Weight201.29 g/mol
Melting Point67-71 °C
Physical StateWhite crystalline solid
SolubilitySoluble in organic solvents
StabilityStable under inert conditions

The structural analysis reveals that S,S-Diphenylsulfilimine can participate in hydrogen bonding interactions, particularly in its hydrated form. Studies have shown that diphenylsulfilimine can form dimers stabilized by hydrogen bonds in the solid state, and these structural features contribute to its utility as a stable precursor for various synthetic transformations.

Role in Modern Organosulfur Chemistry

S,S-Diphenylsulfilimine has established itself as a crucial component in contemporary organosulfur chemistry, serving multiple roles as a synthetic reagent, building block, and precursor to more complex molecular architectures. Its significance extends beyond simple transformations to encompass sophisticated enantioselective processes and the construction of challenging molecular frameworks.

One of the most notable applications of S,S-Diphenylsulfilimine in modern chemistry is in enantioselective synthesis. Research has demonstrated its utility in highly regio- and enantioselective iridium-catalyzed allylic amination reactions. This process provides a robust and scalable method for constructing aryl-, alkyl-, and alkenyl-substituted C-chiral allylic sulfilimines, which represent important functional groups for organic synthesis. The combination of allylic amination with in situ deprotection of the sulfilimine constitutes a convenient one-pot protocol for constructing chiral nonracemic primary allylic amines.

The compound's role as a nucleophilic reagent has been extensively investigated, particularly in its reactions with various electrophiles. S,S-Diphenylsulfilimine readily participates in nucleophilic substitution reactions with compounds such as 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and various chloronitropyridines. These reactions demonstrate the compound's versatility in forming new carbon-nitrogen bonds and highlight its potential in synthesizing complex heterocyclic systems.

Recent methodological advances have expanded the synthetic utility of S,S-Diphenylsulfilimine through late-stage functionalization approaches. The development of diphenylphosphinylhydroxylamine-mediated S-imination has provided new pathways for accessing free-NH sulfilimines and sulfoximines under mild, metal-free, and biomolecule-compatible conditions. This methodology enables late-stage S-imination on peptides, natural products, and clinically relevant compounds, demonstrating excellent chemoselectivity and broad functional group tolerance.

Table 3: Modern Applications of S,S-Diphenylsulfilimine in Synthetic Chemistry

Application AreaSpecific UseKey FeaturesReference
Enantioselective SynthesisIridium-catalyzed allylic aminationHigh regio- and enantioselectivity
Nucleophilic SubstitutionReactions with aryl halidesBroad substrate scope
Late-stage FunctionalizationDPPH-mediated S-iminationBiomolecule compatibility
Photochemical ProcessesNitrene precursorTriplet and singlet state access

The photochemical properties of S,S-Diphenylsulfilimine and related compounds have opened new avenues for synthetic applications. Studies have shown that N-benzoyl-S,S-diphenylsulfilimine can serve as a nitrene precursor, generating both singlet and triplet benzoylnitrene upon photolysis. This dual reactivity provides access to different reaction pathways and enables the formation of various nitrogen-containing products, including oxadiazoles through ylide formation and subsequent cyclization.

The complexation ability of S,S-Diphenylsulfilimine has been investigated in the context of metal coordination chemistry. Research has demonstrated its potential as a ligand for acetylacetone complexes with biogenic metals such as zinc, cobalt, and nickel. The resulting complexes exhibit high stability in both air and solution, with molecular structures showing dimeric arrangements stabilized by intramolecular hydrogen bonds between the acetylacetone ligands and the sulfilimine nitrogen.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution represents a fundamental pathway for the synthesis of S,S-diphenylsulfilimine derivatives. The sulfilimine reagent demonstrates exceptional reactivity in these transformations due to its dual character, existing in equilibrium between the neutral sulfilimine form and the ylide form, which contributes significantly to its nucleophilic properties [1]. The reaction proceeds through a typical nucleophilic aromatic substitution mechanism without measurable base catalysis, indicating that the sulfilimine itself possesses sufficient nucleophilicity to attack electron-deficient aromatic systems [1] [2].

The kinetic studies of S,S-diphenylsulfilimine reactions with various aryl halides reveal that these processes follow standard nucleophilic aromatic substitution kinetics. The stoichiometry, rate constants, and reaction orders have been systematically determined for reactions with substrates including 1-fluoro-2,4-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, and 2-chloro-3,5-dinitropyridine [1] [2]. The high reactivity of the sulfilimine reagent is attributed to the contribution of the ylide form to the overall molecular structure, which enhances its nucleophilic character.

Halogen Displacement Mechanisms

Halogen displacement reactions utilizing S,S-diphenylsulfilimine proceed through well-defined mechanistic pathways that depend on the electronic properties of the aromatic substrate. The mechanism involves the initial nucleophilic attack of the sulfilimine at the halogen-bearing carbon, followed by departure of the halide leaving group [3] [4]. The efficiency of halogen displacement varies significantly based on the leaving group ability, with fluoride generally providing superior results compared to chloride or bromide derivatives.

In reactions with activated aryl halides, particularly those containing electron-withdrawing groups such as nitro substituents, the displacement mechanism proceeds through a Meisenheimer-type intermediate. The formation of this intermediate is facilitated by the stabilizing effect of electron-withdrawing groups, which can accommodate the negative charge through resonance delocalization [3]. The reaction conditions typically involve the use of aprotic solvents such as tetrahydrofuran or dimethylformamide to enhance the nucleophilicity of the sulfilimine and minimize side reactions.

The preparation of N-lithio-S,S-diphenylsulfilimine has emerged as a particularly effective approach for enhancing reactivity in halogen displacement reactions. This lithiated derivative exhibits enhanced nucleophilicity compared to the parent sulfilimine, enabling reactions with less activated aromatic substrates [3]. The lithiated sulfilimine can be generated in situ through treatment of S,S-diphenylsulfilimine with butyl lithium in anhydrous tetrahydrofuran under nitrogen atmosphere at room temperature.

Hydrogen Substitution Pathways

Hydrogen substitution pathways represent an alternative mechanism for nucleophilic aromatic substitution reactions involving S,S-diphenylsulfilimine. These reactions typically occur when the aromatic substrate lacks a suitable leaving group or when the hydrogen-bearing position is sufficiently activated by electron-withdrawing substituents [3] [4]. The mechanism involves direct nucleophilic attack at a hydrogen-bearing carbon, followed by elimination of hydride, which is subsequently protonated.

The hydrogen substitution mechanism has been demonstrated in reactions with substrates such as 1-chloro-4-nitrobenzene, where the N-lithiated sulfilimine attacks the hydrogen-bearing 3-position activated by an ortho nitro group and a meta chloro group [3]. This selectivity pattern indicates that activation by multiple electron-withdrawing groups is typically required for efficient hydrogen displacement reactions.

Competitive studies between hydrogen and halogen displacement pathways reveal that the reaction outcome depends on the relative activation of the competing positions. In cases where both pathways are possible, the reaction may proceed through competition between aromatic nucleophilic substitution of hydrogen and chlorine, with the product distribution dependent on the specific activation pattern of the substrate [3].

Substrate TypeMechanismActivation RequirementsTypical Yields (%)
Activated aryl fluoridesHalogen displacementSingle electron-withdrawing group75-90
Activated aryl chloridesHalogen displacementMultiple electron-withdrawing groups60-85
NitroaromaticsHydrogen displacementOrtho/meta nitro activation45-70
Heterocyclic halidesMixed mechanismInherent activation65-88

Transition Metal-Catalyzed Approaches

Transition metal catalysis has emerged as a powerful strategy for the synthesis and functionalization of S,S-diphenylsulfilimine derivatives. These approaches offer enhanced selectivity, milder reaction conditions, and broader substrate scope compared to traditional thermal methods. The development of chiral transition metal catalysts has particularly enabled access to enantiomerically enriched sulfilimine products, which are valuable for pharmaceutical applications [5] [6].

Iridium-Mediated Enantioselective Amination

Iridium-catalyzed enantioselective amination reactions have revolutionized the synthesis of chiral allylic sulfilimines through highly regio- and enantioselective processes. The use of S,S-diphenylsulfilimine as a sulfur-stabilized aza-ylide nucleophile in iridium-catalyzed allylic amination provides access to C-chiral allylic sulfilimines with exceptional stereochemical control [5] [6].

The catalytic system employs chiral iridium complexes derived from [Ir(cod)Cl]₂ and phosphoramidite ligands to achieve optimal enantioselectivity. The phosphoramidite ligand structure plays a crucial role in determining both the reactivity and selectivity of the transformation. Specifically, the use of phosphoramidite ligand 4a provides superior results, delivering sulfilimine products in 79% yield with excellent regio- and enantioselectivity [6].

The mechanism of iridium-catalyzed allylic amination involves the formation of a π-allyliridium complex, followed by outer-sphere nucleophilic attack by the sulfilimine. The reaction proceeds through formation of a zwitterionic iridium-olefin complex, which undergoes deprotonation to generate an anionic iridium species. Alkene exchange with the allylic substrate releases the amination product and regenerates the active catalyst [7].

The substrate scope of iridium-catalyzed amination encompasses aryl-, alkyl-, and alkenyl-substituted allylic carbonates and benzoates. The reaction conditions are remarkably mild, typically requiring temperatures of 35°C in dichloromethane solvent. The addition of cesium carbonate as base is essential for catalyst turnover and product formation [6].

A particularly attractive feature of this methodology is the ability to conduct one-pot deprotection of the sulfilimine group to provide chiral nonracemic primary allylic amines. This transformation expands the synthetic utility of the method by providing direct access to valuable chiral amine building blocks without the need for separate deprotection steps [5] [6].

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have emerged as versatile methods for sulfilimine synthesis, offering complementary reactivity to traditional approaches. These methods typically involve the formation of carbon-sulfur bonds through chemoselective S-arylation of sulfenamide precursors, followed by in situ sulfilimine formation [8] [9].

The copper-catalyzed Chan-Lam-type coupling of sulfenamides with arylboronic acids represents a significant advancement in sulfilimine synthesis. This transformation achieves chemoselective S-arylation of sulfur(II) sulfenamides to form sulfur(IV) sulfilimines, overcoming the thermodynamically favored C-N bond formation that typically predominates in Chan-Lam reactions [8] [9].

The key to success in copper-catalyzed sulfilimine synthesis lies in the bidentate coordination of sulfenamides through both sulfur and oxygen atoms. Computational studies reveal that this coordination mode favors the S-arylation pathway through a selective transmetallation event. The catalytic system employs Cu(TFA)₂·H₂O as the copper source and operates under mild conditions in dichloroethane solvent with oxygen as the terminal oxidant [8].

The substrate scope of copper-catalyzed cross-coupling extends to a variety of diaryl, alkyl aryl, and alkenyl aryl sulfilimines. The reaction tolerates diverse functional groups and can accommodate alkenylboronic acids as coupling partners, providing access to alkenyl aryl sulfilimines that cannot be directly synthesized through conventional imination strategies [8] [9].

Environmental considerations favor copper-catalyzed approaches due to their use of readily available copper catalysts and benign reaction conditions. The reactions proceed without the need for elaborate ligands or acid/base additives, making them practical for large-scale applications. The benzoyl protecting groups can be conveniently removed from the products, which can then be transformed into various S(IV) and S(VI) derivatives [8].

Catalyst SystemSubstrate ScopeReaction ConditionsTypical ee (%)Yield Range (%)
[Ir(cod)Cl]₂/PhosphoramiditeAllylic carbonates/benzoates35°C, DCM, Cs₂CO₃85-9670-95
Cu(TFA)₂·H₂OArylboronic acids/sulfenamides60°C, DCE, O₂-65-88
CuI/Picolinamide ligandsAryl iodides/sulfenamides30°C, DMSO, KOH93-9775-92
Cu(OTf)₂/Chiral ligandsBenzyl halides/sulfenamides0°C, toluene/DCM80-8385-95

Solid-Phase and Solvent-Free Synthesis Strategies

Solid-phase synthesis strategies for sulfilimine preparation have gained attention due to their advantages in purification, reaction control, and environmental sustainability. These approaches typically involve the immobilization of either the sulfilimine precursor or the coupling partner on a solid support, enabling efficient synthesis with simplified workup procedures [10].

The solid-phase synthesis of sulfonimidamide pseudopeptides demonstrates the utility of sulfilimine chemistry in peptide synthesis applications. The approach involves three complementary methods: attachment of sulfilimine-based amino acid building blocks under standard peptide synthesis conditions, on-resin sulfilimine synthesis via sulfonimidoyl chloride intermediates, and on-resin sulfonimidoyl chloride formation followed by amino acid addition [10].

The optimal conditions for solid-phase sulfilimine synthesis involve the use of 2-chlorotrityl chloride resin as the solid support, with reactions conducted in dimethylformamide solvent to ensure adequate solubility of reactants. The use of diisopropylethylamine as base provides superior conversion compared to triethylamine, achieving nearly quantitative yields in the coupling reactions [10].

Solvent-free synthesis strategies offer environmental benefits and simplified reaction protocols. These approaches typically employ mechanochemical activation through grinding or ultrasonic irradiation to promote reaction between solid reactants. The solvent-free preparation of diphenylhydroxypropionitrile demonstrates the feasibility of metal-promoted coupling reactions without organic solvents [11].

The implementation of solvent-free conditions requires careful optimization of reaction parameters, including temperature, reaction time, and mechanical activation methods. Ball milling and ultrasonic irradiation have proven effective for promoting solid-state reactions, often providing reaction rates comparable to or superior to solution-phase methods [12] [13].

Solid-phase approaches offer particular advantages for library synthesis and parallel processing applications. The ability to conduct multiple reactions simultaneously on different resin aliquots enables rapid generation of sulfilimine derivatives for structure-activity relationship studies [10].

Derivatization Routes for N-Aryl Analogs

The derivatization of S,S-diphenylsulfilimine to access N-aryl analogs represents a crucial aspect of sulfilimine chemistry, enabling the preparation of structurally diverse compounds with varied biological and chemical properties. These derivatization strategies typically involve functionalization of the nitrogen atom through various coupling reactions and substitution processes [14] [15].

N-Arylation of sulfilimines can be achieved through several complementary approaches, including direct coupling with aryl halides, aromatic nucleophilic substitution reactions, and transition metal-catalyzed cross-coupling processes. The choice of method depends on the electronic properties of the desired aryl substituent and the compatibility with other functional groups present in the molecule [16].

The preparation of N-aryl sulfilimines through nucleophilic aromatic substitution has been extensively developed for accessing compounds with unusual substitution patterns. This approach involves the reaction of N-lithio-S,S-diphenylsulfilimine with activated halogenoaromatic compounds, particularly polyhalogenated heterocyclic aromatic substrates [4] [17].

Late-stage functionalization strategies enable the incorporation of sulfilimine functionality into complex drug-like molecules. The selective S-C bond formation approach provides a mild method for sulfilimine preparation that tolerates sensitive functional groups and can be conducted in aqueous media [15]. This methodology uses readily available alkylation reagents such as alkyl bromides or iodides and is particularly suitable for medicinal chemistry applications.

The synthetic utility of N-aryl sulfilimine derivatives extends to their use as precursors for heterocycle synthesis. The bifunctional nature of sulfilimines enables their use as N-radical precursors for cyclization reactions with alkenes, producing N-unprotected heterocycles through photoredox catalysis [18]. This approach provides access to five-, six-, and seven-membered heterocycles with high structural diversity.

Derivatization through [4+3]-cycloaddition reactions offers another avenue for N-aryl sulfilimine functionalization. The reaction with cyclobutenones provides a straightforward protocol for synthesizing 1,5-dihydro-2H-benzo[b]azepin-2-ones under mild conditions without requiring catalysts or additives [14]. This transformation features broad substrate scope and good functional group tolerance.

The development of enantioselective derivatization methods has enabled access to chiral N-aryl sulfilimines with high stereochemical purity. Organocatalytic approaches using pentanidium catalysts achieve exclusive chemoselectivity for sulfur over nitrogen alkylation while maintaining high enantioselectivity [19]. These methods are particularly valuable for pharmaceutical applications where stereochemical control is essential.

Derivatization MethodSubstrate TypeKey AdvantagesTypical Yields (%)
Nucleophilic aromatic substitutionActivated aryl halidesBroad substrate scope60-85
Metal-catalyzed cross-couplingAryl boronic acids/halidesMild conditions, functional group tolerance70-92
Late-stage functionalizationDrug moleculesAqueous conditions, high compatibility85-95
Photoredox cyclizationAlkene substratesHeterocycle formation, catalyst-free65-88
[4+3]-CycloadditionCyclobutenonesNo catalyst required, mild conditions70-90

X-Ray Crystallographic Studies

The structural characterization of S,S-Diphenylsulfilimine through X-ray crystallography has provided fundamental insights into its molecular architecture and solid-state organization. The compound exhibits distinctive structural features that define its chemical behavior and crystalline properties.

Monomeric vs. Dimeric Configurations

S,S-Diphenylsulfilimine demonstrates remarkable versatility in its structural organization, capable of adopting both monomeric and dimeric configurations depending on environmental conditions and the presence of additional molecular species. The anhydrous form of S,S-Diphenylsulfilimine typically adopts a monomeric configuration in the crystal lattice [1]. The molecular formula for the anhydrous compound is C₁₂H₁₁NS with a molecular weight of 201.29 g/mol [2].

The central structural feature of the molecule is the sulfilimine bond (S=N), which connects the sulfur center to the nitrogen atom. This bond exhibits characteristics of both single and double bond character, with the sulfur-nitrogen distance typically measuring around 1.591-1.631 Å [3] [4]. The geometry around the sulfur atom is trigonal pyramidal, with the bond angle sum around sulfur measuring approximately 308.35° [3].

In contrast to the monomeric structure, the hydrated form S,S-Diphenylsulfilimine monohydrate (CAS: 68837-61-6) with molecular formula C₁₂H₁₃NOS and molecular weight 219.30 g/mol exhibits a tendency toward dimeric arrangements [5] [6]. These dimeric configurations are stabilized through intermolecular hydrogen bonding networks that involve the water molecules as bridging elements [7] [8].

Research has demonstrated that the dimeric forms are particularly stable in the solid state, with hydrogen bonds providing the primary stabilization mechanism [7]. The dimeric structures are characterized by pairs of sulfilimine molecules connected through hydrogen bonding networks, often involving the nitrogen atom of the sulfilimine group as a hydrogen bond acceptor [8].

Hydrogen Bonding Networks in Hydrated Forms

The hydrated forms of S,S-Diphenylsulfilimine display extensive hydrogen bonding networks that fundamentally influence the crystal packing and stability. The monohydrate form demonstrates particularly intricate hydrogen bonding patterns that create three-dimensional networks within the crystal structure [9].

The primary hydrogen bonding interactions occur between the water molecules and the sulfilimine nitrogen atoms. These interactions form chains and layers within the crystal structure, with each water molecule capable of acting as both a hydrogen bond donor and acceptor [7]. The sulfilimine nitrogen atom, carrying a partial negative charge due to the polarized S=N bond, serves as an effective hydrogen bond acceptor site [10].

Hydrogen Bond TypeDistance (Å)Angle (°)Interaction Strength
O-H···N (sulfilimine)2.05-2.15165-175Strong
N-H···O (water)2.20-2.35155-170Moderate
C-H···O (weak)2.45-2.65145-160Weak

The water molecules in the monohydrate structure act as bridging elements between adjacent sulfilimine molecules, creating extended networks. These networks contribute significantly to the mechanical stability and thermal properties of the crystalline material [9]. The hydrogen bonding patterns also influence the solubility characteristics, with the hydrated forms typically exhibiting higher solubility in polar solvents compared to the anhydrous material [9].

Crystallographic studies have revealed that the hydrogen bonding networks in S,S-Diphenylsulfilimine monohydrate follow specific motifs that can be described using graph set notation [11]. The most common motifs include ring formations and chain structures that propagate throughout the crystal lattice. These structural motifs are consistent with the general patterns observed in sulfonamide and related sulfur-nitrogen compounds [11].

The stability of these hydrogen bonding networks is temperature-dependent, with elevated temperatures leading to dehydration and restructuring of the crystal lattice. This thermal behavior has been exploited in the development of controlled-release formulations and in understanding the phase behavior of the compound under various environmental conditions [9].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H NMR)

The ¹H NMR spectroscopic analysis of S,S-Diphenylsulfilimine provides crucial information about the molecular structure and electronic environment of the compound. The proton NMR spectrum exhibits characteristic signals that allow for detailed structural elucidation and confirmation of the sulfilimine functionality.

The aromatic protons of the two phenyl rings attached to the sulfur center typically appear in the region between 7.2-7.8 ppm, consistent with the electron-withdrawing effect of the sulfur center [12]. The chemical shift values for these protons are influenced by the tetrahedral geometry around sulfur and the electronic effects of the sulfilimine bond [13]. The phenyl protons generally appear as complex multiplets due to the overlapping signals from the ortho, meta, and para positions.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (ortho to S)7.6-7.8Multiplet4H
Aromatic H (meta)7.4-7.5Multiplet4H
Aromatic H (para)7.2-7.4Multiplet2H
NH (sulfilimine)4.8-5.2Broad singlet1H

The most diagnostic signal in the ¹H NMR spectrum is the sulfilimine NH proton, which typically appears as a broad singlet in the range of 4.8-5.2 ppm [14]. This chemical shift reflects the unique electronic environment created by the sulfur-nitrogen bond. The broadness of this signal is attributed to rapid exchange with residual water in the NMR solvent and quadrupolar relaxation effects from the nitrogen-14 nucleus.

The integration pattern of the spectrum confirms the molecular formula, with the aromatic protons integrating for 10H and the NH proton for 1H. The absence of additional aliphatic signals confirms the absence of impurities or degradation products in pure samples.

Temperature-dependent ¹H NMR studies have revealed dynamic behavior of the sulfilimine proton, with exchange rates varying significantly with temperature. At elevated temperatures (above 60°C in DMSO-d₆), the NH signal often becomes sharp due to rapid exchange processes [14].

Solvent effects play a significant role in the observed chemical shifts. In chloroform-d, the NH proton appears more downfield compared to DMSO-d₆, reflecting differences in hydrogen bonding interactions with the solvent. The aromatic proton signals also show subtle but measurable solvent-dependent shifts, providing insights into the solvation behavior of the compound [14].

The coupling patterns observed in the aromatic region are consistent with the expected ortho, meta, and para coupling constants for phenyl groups. The absence of long-range coupling between the aromatic protons and the NH proton confirms the tetrahedral geometry around the sulfur center, which prevents effective orbital overlap for such interactions.

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Dates

Last modified: 08-16-2023

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